Methyl 2,5-dibromonicotinate
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Overview
Description
Methyl 2,5-dibromonicotinate is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
- Activation of nAChRs leads to various effects due to their widespread distribution in autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
- In the brain, it can enhance cognitive function and affect mood due to its reward effect in the limbic system .
- In the adrenal medulla, nAChR activation leads to catecholamine release, affecting blood pressure and heart rate .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dibromonicotinate can be synthesized through the bromination of methyl nicotinate. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinates.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Methyl 2,5-dibromonicotinate is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Industry: Employed in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Methyl nicotinate: Lacks the bromine substitutions and has different reactivity and applications.
2,5-Dibromopyridine: Similar bromine substitution pattern but lacks the ester functional group, leading to different chemical properties and uses.
Uniqueness: Methyl 2,5-dibromonicotinate is unique due to its combination of bromine substitutions and ester functionality, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 2,5-dibromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNHPIJCKMPTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506560 |
Source
|
Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-82-5 |
Source
|
Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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